![molecular formula C7H4BrN3O2 B1382098 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid CAS No. 1422772-78-8](/img/structure/B1382098.png)
2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
概要
説明
2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a heterocyclic compound that contains both pyrrole and pyrazine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a bromine atom and a carboxylic acid group in its structure makes it a versatile intermediate for further chemical modifications.
準備方法
The synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid can be achieved through several synthetic routes. Common methods include:
Cyclization: This involves the formation of the pyrrolo[2,3-b]pyrazine ring system through cyclization reactions.
Ring Annulation: This method involves the construction of the ring system by annulating smaller ring systems.
Cycloaddition: This involves the addition of two or more unsaturated molecules to form the ring system.
Direct C-H Arylation: This method involves the direct arylation of the C-H bond in the pyrrolo[2,3-b]pyrazine ring system.
Ring Condensation: This involves the condensation of smaller ring systems to form the pyrrolo[2,3-b]pyrazine ring system.
化学反応の分析
2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to form reduced derivatives.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form amides, esters, and other derivatives.
科学的研究の応用
2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are potential therapeutic agents for cancer treatment.
Biological Studies: The compound is used in the study of various biological pathways and mechanisms, particularly those involving kinase inhibition.
Materials Science: It is used in the development of new materials with unique properties, such as conductivity and fluorescence.
作用機序
The mechanism of action of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of various cellular processes, including cell proliferation and survival .
類似化合物との比較
2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid can be compared with other similar compounds, such as:
2-bromo-5H-pyrrolo[2,3-b]pyrazine: This compound lacks the carboxylic acid group, making it less versatile for further chemical modifications.
5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid: This compound lacks the bromine atom, which reduces its reactivity in substitution reactions.
2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde:
These comparisons highlight the unique features of this compound, such as the presence of both a bromine atom and a carboxylic acid group, which contribute to its versatility and reactivity in various chemical reactions.
特性
IUPAC Name |
2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-2-10-6-5(11-4)3(1-9-6)7(12)13/h1-2H,(H,9,10)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNHPDGWLWPFSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN=C2N1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
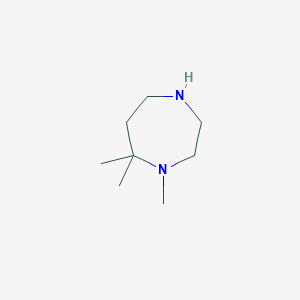


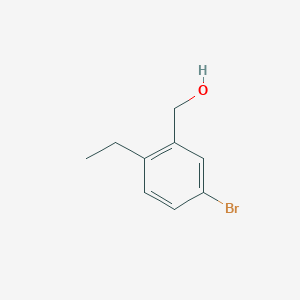

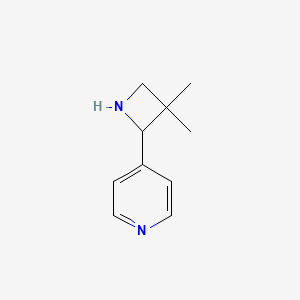
![1-Benzyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1382026.png)
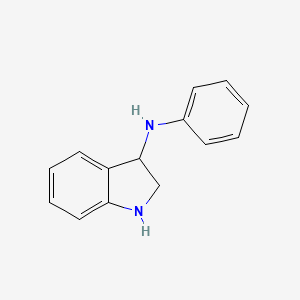
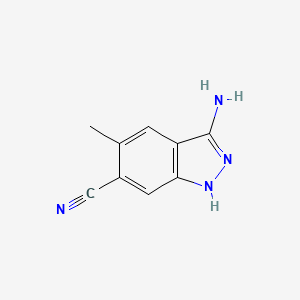
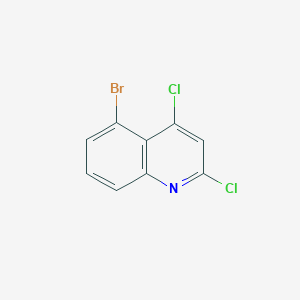
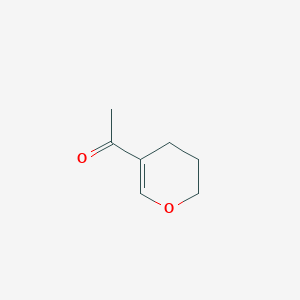
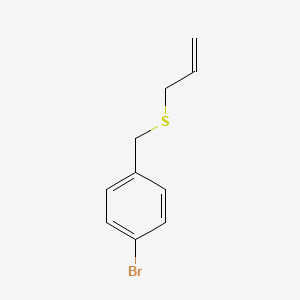
![5-Azaspiro[2.4]heptane-1-carboxylic acid hydrochloride](/img/structure/B1382036.png)

